molecular formula C16H21N3 B057028 Deriglidole CAS No. 122830-14-2

Deriglidole

Cat. No. B057028
M. Wt: 255.36 g/mol
InChI Key: BADQRNHAZHSOKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of Deriglidole is C16H22ClN3 . Its InChIKey is RQENFTOYNCDQQP-UHFFFAOYSA-N . The CAS Registry number is 141874-20-6 .


Physical And Chemical Properties Analysis

Deriglidole has a density of 1.27g/cm3 . Its boiling point is 456.4°C at 760mmHg . The partition coefficient n-octanol/water is 1.62E-08mmHg at 25°C .

Scientific Research Applications

  • Hypoglycemic Effects in Diabetic Models : Deriglidole has been shown to reduce glycemia and potentiate insulin secretion in diabetic models. It blocks prejunctional alpha2-adrenoceptors, enhancing the release of catecholamines in adrenergic nerve endings and indirectly activating postjunctional beta-adrenoceptors, thereby potentiating insulin secretion. Another undefined mechanism may also contribute to its effect on insulin secretion (Guillot, Coste, Eon, & Angel, 1998).

  • Role in Glucose Tolerance and Insulin Secretion : Deriglidole was observed to slightly reduce glucose levels and markedly increase insulin levels in diabetic rat models. It suggests that sensory nerves might be involved in the control of glucose tolerance and adrenergic control of insulin secretion from pancreatic beta-cells (Guillot, Coste, & Angel, 1996).

  • Influence on Glucose, Insulin, and Lipid Metabolism in Dogs : In beagle dogs, Deriglidole significantly reduced glycemia and increased insulin, free fatty acids, and glycerol levels. It suggests a sensitivity of insulin release and lipolysis to alpha2-adrenoceptor stimulation in dogs (Guillot, Morand, Bouloy, Eon, & Angel, 1995).

  • Stereoselectivity in Blocking Alpha 2-Adrenoceptors : Deriglidole shows stereoselectivity in blocking alpha 2-adrenoceptors but not ATP-sensitive K+ channels in pancreatic B-cells. This stereoselectivity highlights its specific mechanism of action at the molecular level (Jonas, García‐Barrado, Angel, & Henquin, 1994).

  • Regulation of Insulin and Amylin Levels in Diabetic Rats : Deriglidole was found to influence the regulation of insulin and amylin levels in diabetic rats, suggesting that both insulin and amylin are under inhibitory control via alpha 2-adrenoceptors. The study highlights a potential hypersensitivity of the pancreas to alpha 2-adrenoceptor stimulation in a diabetic rat model (Guillot, Coste, & Angel, 1995).

Safety And Hazards

In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam . If the exposure limits are exceeded, irritation or other symptoms are experienced, use a full-face respirator . Unfortunately, there’s no available data on its toxicity to fish, daphnia and other aquatic invertebrates, algae, and microorganisms .

Future Directions

As of now, the global highest R&D status of Deriglidole is discontinued . Therefore, it’s unclear what the future directions might be for this compound.

properties

IUPAC Name

3-(4,5-dihydro-1H-imidazol-2-yl)-3-propyl-4-azatricyclo[5.3.1.04,11]undeca-1(10),7(11),8-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3/c1-2-7-16(15-17-8-9-18-15)11-13-5-3-4-12-6-10-19(16)14(12)13/h3-5H,2,6-11H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BADQRNHAZHSOKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CC2=CC=CC3=C2N1CC3)C4=NCCN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40869678
Record name 2-(4,5-Dihydro-1H-imidazol-2-yl)-2-propyl-1,2,4,5-tetrahydropyrrolo[3,2,1-hi]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40869678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Deriglidole

CAS RN

122830-14-2
Record name Deriglidole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122830142
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DERIGLIDOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68EP8R4PMV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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